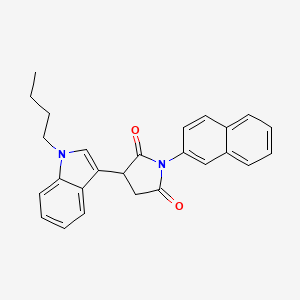
N-(3-chlorophenyl)-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been extensively studied for its potential pharmacological applications due to its unique chemical structure and properties.
Wirkmechanismus
The exact mechanism of action of N-(3-chlorophenyl)-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating the activity of various neurotransmitters and ion channels in the central nervous system. It has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators.
Biochemical and physiological effects:
N-(3-chlorophenyl)-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been shown to modulate the activity of certain ion channels involved in pain transmission and perception. Additionally, the compound has been reported to have antioxidant and neuroprotective effects in various in vitro and in vivo models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has several advantages for lab experiments. It is a highly potent and selective compound that exhibits a range of pharmacological activities. It is also relatively easy to synthesize and purify. However, the compound has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not been extensively studied in humans, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chlorophenyl)-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide. One potential avenue of research is to investigate its potential use in the treatment of neuropathic pain and other chronic pain conditions. Another area of research is to explore its neuroprotective and antioxidant effects in various models of neurodegenerative diseases. Additionally, the compound could be further optimized to improve its solubility and bioavailability for in vivo studies.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-4-(2-methyl-1-piperidinyl)-3-nitrobenzamide has been extensively studied for its potential pharmacological applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities in various animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, cancer, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(2-methylpiperidin-1-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-5-2-3-10-22(13)17-9-8-14(11-18(17)23(25)26)19(24)21-16-7-4-6-15(20)12-16/h4,6-9,11-13H,2-3,5,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJALCYOANNMWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(2-methylpiperidin-1-yl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4140872.png)
![4-[1-acetyl-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4140879.png)
![2-{[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4140887.png)



![2-{2-[(cyclohexylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4140914.png)
![N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4140915.png)
![2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140922.png)

![N-(3-methoxyphenyl)-2-{[5-oxo-4-(2-phenylethyl)-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}acetamide](/img/structure/B4140932.png)
![4-hydroxy-7-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-7-carbonitrile](/img/structure/B4140938.png)